![molecular formula C18H26N2O4 B1374325 (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane CAS No. 1315495-87-4](/img/structure/B1374325.png)
(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
Übersicht
Beschreibung
(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane, or 1S3R-Boc-ACp, is a cyclic amino acid derivative that has a wide range of applications in organic synthesis, biochemistry, and pharmaceuticals. This compound has been studied for its ability to function as a chiral auxiliary in the synthesis of enantiomerically pure compounds, as well as its potential use in the synthesis of peptide-based drugs. In addition, 1S3R-Boc-ACp has been explored for its potential applications in the fields of biochemistry and physiology, including its ability to modulate enzyme activity, regulate protein structure and activity, and interact with biological membranes. In
Wissenschaftliche Forschungsanwendungen
Synthesis of β, γ-Diamino Acids
Research by Kano, Yokomatsu, Iwasawa, and Shibuya (1988) demonstrates the synthesis of β, γ-diamino acids from phenylalanine derivatives, including compounds structurally related to (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane. This process involves SN2 type substitution and oxidation, contributing to advancements in amino acid synthesis (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).
Peptide Helical Structures
Hirata et al. (2015) explored the synthesis of diastereomeric six-membered ring α,α-disubstituted α-amino acids, related to (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane. Their study on homochiral homopeptides provided insights into helical structures in peptides and the control of these structures in crystal states (Hirata et al., 2015).
Carbocyclic Nucleoside Synthesis
Bergmeier, Cobas, and Rapoport (1993) reported on the synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a precursor for carbocyclic nucleoside synthesis. This compound, closely related to the molecule of interest, is significant in developing antiviral and antineoplastic carbocyclic nucleosides (Bergmeier, Cobas, & Rapoport, 1993).
Activation of Amino Acid Derivatives
Šavrda, Chertanova, and Wakselman (1994) investigated the activation of N,N-bis(alkoxycarbonyl) amino acids, including N-alkoxycarbonyl amino acid N-carboxyanhydrides and N,N-dialkoxycarbonyl amino acid fluorides. This research is relevant to the chemical manipulation and application of compounds like (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane in peptide synthesis (Šavrda, Chertanova, & Wakselman, 1994).
Synthesis of Nucleoside Analogs
Rapoport, Chen, Mohareb, Ahn, Sim, and Ho (2003) synthesized enantiomerically pure isosteres of ribose, including (1S,3S)- and (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentanes, from L-aspartic acid. These compounds are crucial for constructing nucleoside analogs with potential antiviral and antineoplastic activities (Rapoport et al., 2003).
Inhibition of Enzymatic Synthesis
Coulter, Lombardini, Sufrin, and Talalay (1974) studied the effects of various cyclopentane and cyclohexane amino acids, related to (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane, on the inhibition of enzymatic synthesis of S-adenosyl-L-methionine. Their findings contribute to understanding the biochemical pathways and potential therapeutic applications of these compounds (Coulter, Lombardini, Sufrin, & Talalay, 1974).
Eigenschaften
IUPAC Name |
benzyl N-[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUVRCBRFPDMCW-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.